molecular formula C7H14ClN3 B2621956 N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride CAS No. 2243508-26-9

N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride

Cat. No.: B2621956
CAS No.: 2243508-26-9
M. Wt: 175.66
InChI Key: RRCGAUQTPQUHOL-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride is a versatile chemical compound used in various scientific research fields. It is a derivative of pyrazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their structural diversity and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride typically involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ringThe reaction conditions often include the use of solvents like methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Utilized in drug development for its potential therapeutic properties.

    Industry: Applied in the production of agrochemicals and coordination compounds.

Mechanism of Action

The mechanism of action of N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both N-methyl and ethanamine groups. This structural uniqueness contributes to its distinct chemical reactivity and biological properties, making it valuable in diverse research fields .

Properties

IUPAC Name

N-methyl-2-(2-methylpyrazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-8-5-3-7-4-6-9-10(7)2;/h4,6,8H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCGAUQTPQUHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=NN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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